molecular formula C19H19F3N4O2S B2695028 1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole CAS No. 1235621-90-5

1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole

Cat. No.: B2695028
CAS No.: 1235621-90-5
M. Wt: 424.44
InChI Key: XGLGBYDNAIATSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a piperazine ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-indole: Similar structure but with an indole core.

    1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-imidazole: Similar structure but with an imidazole core.

Uniqueness

1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-methyl-2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-24-17-8-3-2-7-16(17)23-18(24)25-9-11-26(12-10-25)29(27,28)15-6-4-5-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLGBYDNAIATSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.